molecular formula C4H9NO2 B1485314 trans-2-(Hydroxyamino)cyclobutan-1-ol CAS No. 2165996-56-3

trans-2-(Hydroxyamino)cyclobutan-1-ol

Cat. No.: B1485314
CAS No.: 2165996-56-3
M. Wt: 103.12 g/mol
InChI Key: NQHOCVHPPPJZLJ-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds feature a cyclobutane ring with a hydroxyl group at position 1 and an amino group (or substituted amino group) at position 2 in the trans configuration. Such derivatives are of interest in medicinal chemistry and fragment-based drug design due to their rigid cyclobutane backbone, which can enhance binding specificity and metabolic stability .

Properties

IUPAC Name

(1R,2R)-2-(hydroxyamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-4-2-1-3(4)5-7/h3-7H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHOCVHPPPJZLJ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares trans-2-aminocyclobutan-1-ol derivatives based on substituent variations, synthetic methodologies, physicochemical properties, and applications.

Substituent Diversity and Structural Impact

a. Aromatic Amino Substituents
  • Synthesis: Prepared via reductive amination or transamination (general Procedure A in ). Yield: 43% as a colorless oil .
  • trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol (CAS: 1847433-55-9) Molecular Formula: C₁₂H₁₇NO | MW: 191.27 g/mol Substituent: Ortho-methylbenzyl group may sterically hinder interactions, altering reactivity .
  • trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol (CAS: 56771-63-2) Substituent: Electron-donating methyl groups on the aryl ring could modulate electronic effects in catalytic or binding applications .
b. Heterocyclic Amino Substituents
  • trans-2-(1H-Imidazol-1-yl)cyclobutan-1-ol (CAS: 2157621-68-4)

    • Substituent : Imidazole moiety introduces basicity and hydrogen-bonding capacity, relevant for targeting enzymatic active sites .
  • trans-2-(2-Iminopyridin-1-yl)cyclobutan-1-ol (CAS: 2165746-15-4) Substituent: Iminopyridine group may coordinate metals, suggesting utility in catalysis or metalloenzyme inhibition .
c. Aliphatic Amino Substituents
  • trans-3-(((3-Methyloxetan-3-yl)methyl)amino)cyclobutan-1-ol (Compound 11e) Synthesis: Prepared via transamination with 3-methyloxetane-3-carbaldehyde (Procedure A). Yield: 43% as a colorless oil. Purity: 97% (HRMS-confirmed). Application: Designed as a 3D fragment for drug discovery, leveraging the oxetane’s polarity to improve solubility .

Functional Comparisons

  • Reactivity: Aromatic amino derivatives (e.g., phenyl or benzyl groups) exhibit enhanced stability but reduced solubility compared to aliphatic or heterocyclic analogs .
  • Biological Relevance : Heterocyclic substituents (e.g., imidazole) mimic natural ligands, making them candidates for enzyme inhibition .
  • Synthetic Utility : Aliphatic oxetane-containing derivatives balance polarity and rigidity, optimizing pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(Hydroxyamino)cyclobutan-1-ol
Reactant of Route 2
trans-2-(Hydroxyamino)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.